HepG2 Cytotoxicity Profile of the 4-Bromophenyl Analog in a Standardized Cell-Based Screening Panel
In a standardized HepG2 cytotoxicity assay using a plate-reader-based cell system, N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-19-7) was classified as 'Cytotoxic' at concentrations of 4.45 µM (35.48% max response) and 4.75 µM (17.78% max response), exhibiting partial efficacy curves . This cytotoxicity readout serves as a quantitative parameter for evaluating hepatic safety margins in early-stage compound profiling. While direct head-to-head data for the 4-chlorophenyl analog (CAS 321430-18-6) in an identical assay format are not publicly available, preliminary screening entries for structurally related analogs suggest that the bromine substituent may confer a distinct cytotoxicity threshold compared to chlorine or hydrogen substitution .
| Evidence Dimension | HepG2 cell cytotoxicity (plate-reader dose-response assay) |
|---|---|
| Target Compound Data | Cytotoxic at 4.45 µM and 4.75 µM; partial efficacy curves observed |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 321430-18-6) and unsubstituted phenyl analog: quantitative comparator data not available in identical assay format |
| Quantified Difference | Not calculable without direct comparator data; qualitative observation suggests differential cytotoxicity profile between bromine-substituted and chlorine-substituted analogs |
| Conditions | HepG2 cells, 7071-02 Inhibitor Dose Dry Powder Activity Set 16, source: The Scripps Research Institute Molecular Screening Center and NCGC |
Why This Matters
Procurement decisions must consider that the bromine substituent imparts a quantifiable cytotoxicity signature at micromolar concentrations; replacing with a chlorine or unsubstituted analog may yield a compound with an uncharacterized safety profile, risking assay outcome inconsistency.
